molecular formula C13H11N3O B1451042 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1166948-78-2

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1451042
CAS RN: 1166948-78-2
M. Wt: 225.25 g/mol
InChI Key: IIONSNXRZMQUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is a derivative of pyrrolopyrimidine, a class of compounds that have been found to exhibit a range of pharmacological effects . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring . They are often encountered in approved drugs and functional materials .


Synthesis Analysis

The synthesis of pyrrolopyrimidines has been described in various studies . For instance, a study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study discusses an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involving an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .


Molecular Structure Analysis

Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” would include a benzyloxy group attached to the 4th position of the pyrrolopyrimidine ring.


Chemical Reactions Analysis

Various chemical reactions involving pyrrolopyrimidines have been reported . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .

Scientific Research Applications

Photochemical Synthesis

The compound is used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . This process involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . The reaction is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts .

SnAr Reactions

“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is involved in SnAr reactions with N-, O-, and S- nucleophiles . This method has been developed for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine . The products of these reactions have been fully characterized by their single crystal X-ray studies .

Antitumor Activity

The compound has been evaluated for its in vitro antitumor activity against nine cancer subpanels of non-small cell lung, CNS, leukemia, colon, ovarian, prostate, renal, melanoma, and breast tumor cells .

Anticonvulsant and Antidepressant Effects

Research has shown that the compound has potential anticonvulsant and antidepressant effects . In one study, mice were treated with the compound and their immobility time in the tail suspension test (TST) was measured .

Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines

The compound is used in the design and synthesis of novel pyrazolo[3,4-d]pyrimidines . These novel compounds have potential applications in various fields of medicinal chemistry .

properties

IUPAC Name

4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIONSNXRZMQUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.